molecular formula C15H12N2O4S B13034262 3-Nitro-1-tosyl-1H-indole

3-Nitro-1-tosyl-1H-indole

Cat. No.: B13034262
M. Wt: 316.3 g/mol
InChI Key: YOPMWQYKLDNFFN-UHFFFAOYSA-N
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Description

3-Nitro-1-tosyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitro group at the 3-position and a tosyl group at the 1-position of the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-tosyl-1H-indole typically involves the nitration of 1-tosylindole. One common method includes the reaction of 1-tosylindole with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-tosyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-1-tosyl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The tosyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and tosyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-nitroindole

InChI

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(17(18)19)13-4-2-3-5-14(13)16/h2-10H,1H3

InChI Key

YOPMWQYKLDNFFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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